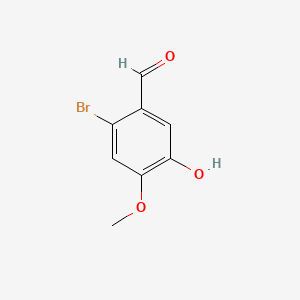![molecular formula C13H9NO2 B1330965 1H-Benzo[g]indole-2-carboxylic acid CAS No. 36193-80-3](/img/structure/B1330965.png)
1H-Benzo[g]indole-2-carboxylic acid
Übersicht
Beschreibung
1H-Benzo[g]indole-2-carboxylic acid is a fused indole used as a starter in indole chemistry . It is a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
Synthesis Analysis
New sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular formula of 1H-Benzo[g]indole-2-carboxylic acid is C13H9NO2 . The molecular weight is 211.22 .Chemical Reactions Analysis
1H-Benzo[g]indole-2-carboxylic acid has been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis
The physical properties of 1H-Benzo[g]indole-2-carboxylic acid include a molecular weight of 211.22 . The chemical properties include its use as a reactant for the preparation of tryptophan dioxygenase inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
This compound can be used as a reactant for the total synthesis of alkaloids such as (±)-dibromophakellin and analogs, which have significant biological activities .
Antiproliferative Agents
It may serve as a precursor for developing antiproliferative agents against certain types of cancer cells, such as human leukemia K562 cells .
Inhibitors Development
The compound could be utilized in the synthesis of inhibitors for various biological targets, including indoleamine 2,3-dioxygenase (IDO) and cannabinoid CB1 receptors .
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase, an essential process in the HIV replication cycle .
Synthesis of Sulfonamide-based Indole Analogs
These analogs are synthesized using indole-2-carboxylic acid derivatives and have potential therapeutic applications due to their biological activities .
Pharmaceutical Research
The compound can be used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development processes .
Wirkmechanismus
Target of Action
1H-Benzo[g]indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Safety and Hazards
1H-Benzo[g]indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
1H-benzo[g]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDLFRUFRONOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349405 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzo[g]indole-2-carboxylic acid | |
CAS RN |
36193-80-3 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 1H-Benzo[g]indole-2-carboxylic acid in the context of T. brucei?
A1: The research focuses on the interaction of 1H-Benzo[g]indole-2-carboxylic acid with T. brucei FPPS []. T. brucei is a parasite responsible for African trypanosomiasis, a neglected tropical disease. FPPS, an enzyme involved in isoprenoid biosynthesis, is a validated drug target for various diseases, including parasitic infections. Studying this interaction could contribute to developing new therapeutic strategies against T. brucei infections by inhibiting this crucial enzyme.
Q2: What information does the research provide about the mechanism of action of 1H-Benzo[g]indole-2-carboxylic acid on TbFPPS?
A2: While the provided abstract doesn't delve into the specific mechanism of action, it does confirm the formation of a complex between TbFPPS and 1H-Benzo[g]indole-2-carboxylic acid []. This suggests that the compound likely binds to the enzyme, potentially inhibiting its activity. Further research, including enzyme kinetics studies and structural analysis of the complex, would be needed to elucidate the precise mechanism of inhibition and its downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)




![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)





![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)